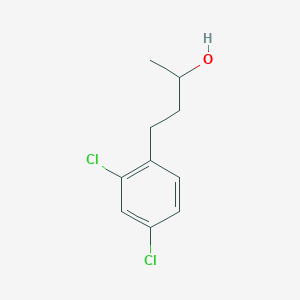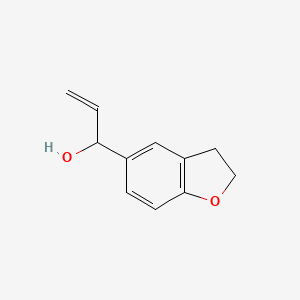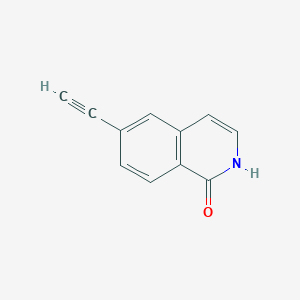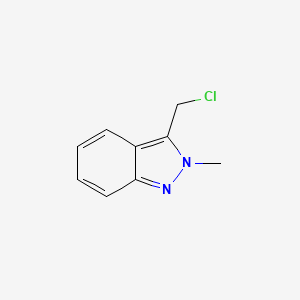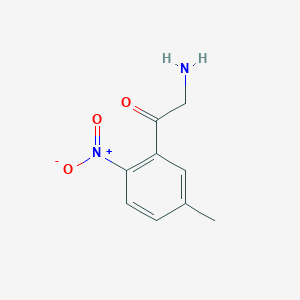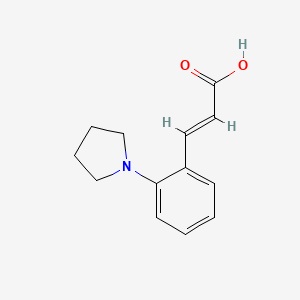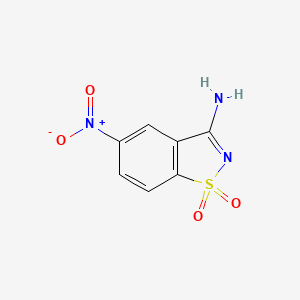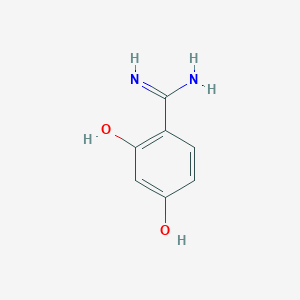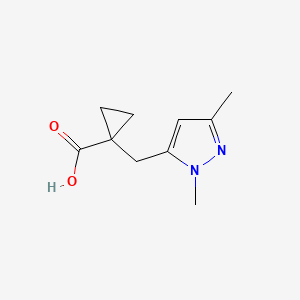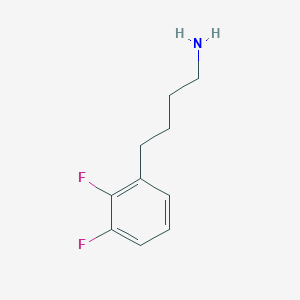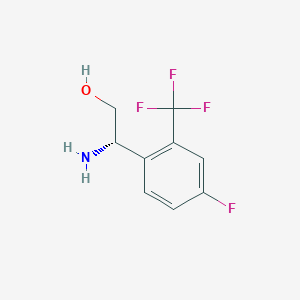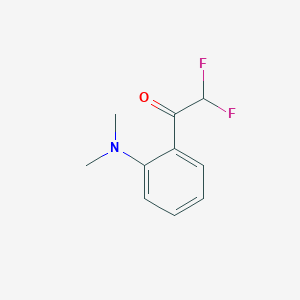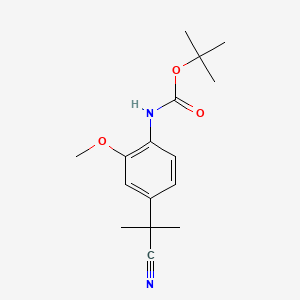
Tert-butyl (4-(2-cyanopropan-2-yl)-2-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate is a chemical compound with the molecular formula C15H20N2O3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a methoxyphenyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(1-cyano-1-methylethyl)-2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but can include various substituted phenyl carbamates.
Scientific Research Applications
tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(1-cyano-1-methylethyl)carbamate: Similar structure but lacks the methoxyphenyl group.
tert-butyl N-(4-cyanophenyl)carbamate: Similar structure but lacks the methoxy and isopropyl groups.
tert-butyl N-(2-methoxyphenyl)carbamate: Similar structure but lacks the cyano and isopropyl groups.
Uniqueness
tert-butyl N-[4-(1-cyano-1-methylethyl)-2-methoxyphenyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the methoxy group enhances its solubility and binding affinity, while the cyano group provides electrophilic reactivity. The tert-butyl group adds steric bulk, influencing the compound’s overall stability and selectivity in reactions .
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-cyanopropan-2-yl)-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C16H22N2O3/c1-15(2,3)21-14(19)18-12-8-7-11(9-13(12)20-6)16(4,5)10-17/h7-9H,1-6H3,(H,18,19) |
InChI Key |
AVRLJTXMHNNSAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(C)(C)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


